molecular formula C9H10ClNO B6590003 3-methyl-1-benzofuran-7-amine hydrochloride CAS No. 164075-30-3

3-methyl-1-benzofuran-7-amine hydrochloride

Cat. No. B6590003
CAS RN: 164075-30-3
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-benzofuran-7-amine hydrochloride, also known as MBF-HCl, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. MBF-HCl is a white crystalline solid with a molecular weight of 241.7 g/mol and a melting point of 130-132°C. It is soluble in water and ethanol, and is used as a reagent in organic synthesis. It is also used in the preparation of various pharmaceuticals, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.

Mechanism of Action

The exact mechanism of action of 3-methyl-1-benzofuran-7-amine hydrochloride is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, including the serotonin and dopamine receptors. It is also believed to act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, 3-methyl-1-benzofuran-7-amine hydrochloride is thought to act as an antagonist at certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects
3-methyl-1-benzofuran-7-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to reduce the symptoms of Parkinson’s disease, as well as improve cognitive function. In addition, it has been shown to reduce inflammation and pain, as well as improve sleep quality.

Advantages and Limitations for Lab Experiments

3-methyl-1-benzofuran-7-amine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in water and ethanol. In addition, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations associated with 3-methyl-1-benzofuran-7-amine hydrochloride. It is not soluble in organic solvents, and it is not very soluble in most aqueous solutions. In addition, it is not very stable in the presence of light or heat.

Future Directions

The potential applications of 3-methyl-1-benzofuran-7-amine hydrochloride are vast, and there are many possible future directions for research. These include further research into its mechanism of action, as well as its effects on the central nervous system, cardiovascular system, and immune system. In addition, further research into its effects on various environmental toxins and its potential use in the treatment of various diseases is warranted. Further research into the synthesis of 3-methyl-1-benzofuran-7-amine hydrochloride and its use as a reagent in organic synthesis is also needed. Finally, research into the potential use of 3-methyl-1-benzofuran-7-amine hydrochloride as a drug delivery system is also of interest.

Synthesis Methods

3-methyl-1-benzofuran-7-amine hydrochloride is synthesized through a process known as the “Friedel-Crafts alkylation”. This involves the reaction of benzofuran-7-amine with an alkylating agent, such as methyl iodide or methyl bromide, in the presence of an acid catalyst, such as anhydrous aluminum chloride. The reaction produces a mixture of products, including 3-methyl-1-benzofuran-7-amine hydrochloride, which is then purified by recrystallization.

Scientific Research Applications

3-methyl-1-benzofuran-7-amine hydrochloride has been used in numerous scientific research studies due to its unique properties. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. It has been used to investigate the mechanisms of action of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory drugs. It has also been used to study the effects of various environmental toxins on the human body. In addition, 3-methyl-1-benzofuran-7-amine hydrochloride has been used to investigate the effects of various drugs on the liver and other organs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-benzofuran-7-amine hydrochloride involves the reaction of 3-methyl-1-benzofuran with ammonia followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methyl-1-benzofuran", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-methyl-1-benzofuran is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "The resulting mixture is then concentrated under reduced pressure to remove excess ammonia and ethanol.", "Hydrochloric acid is added to the residue to form the hydrochloride salt of 3-methyl-1-benzofuran-7-amine.", "The product is then filtered, washed with water, and dried under vacuum to obtain the final product." ] }

CAS RN

164075-30-3

Product Name

3-methyl-1-benzofuran-7-amine hydrochloride

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.